molecular formula C26H23F3N6O B2769323 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide CAS No. 1226448-18-5

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide

Cat. No.: B2769323
CAS No.: 1226448-18-5
M. Wt: 492.506
InChI Key: CNHXJOKSHYPURY-UHFFFAOYSA-N
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Description

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide is a useful research compound. Its molecular formula is C26H23F3N6O and its molecular weight is 492.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The development of new pyrazoline, pyrazole, and triazolo derivatives through specific synthesis processes demonstrates the chemical versatility and potential for generating compounds with varied biological activities. These methods involve the reaction of α,β-unsaturated ketones or other precursors with hydrazines or other reagents to produce compounds with potential antibacterial, antifungal, and anti-inflammatory properties (Hassan, 2013), (Abdelhamid et al., 2012).

Biological Evaluation

  • Compounds synthesized from these processes have been evaluated for their antimicrobial activity against various organisms, showcasing the potential for pharmaceutical applications. Specifically, some compounds have shown promising results against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating their potential as antimicrobial agents. Moreover, certain derivatives have demonstrated significant analgesic and anti-inflammatory activities, suggesting their use in developing new therapeutic agents (Shaaban et al., 2008), (Salem et al., 2015).

Antimicrobial Agents

  • The synthesis of thiophene-based heterocycles and their subsequent evaluation as antimicrobial agents highlight the pursuit of novel compounds that can address resistant microbial strains. Some of these newly synthesized compounds have outperformed standard drugs in tests against specific fungal species, underscoring the importance of continuous research in heterocyclic chemistry for medical applications (Mabkhot et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is synthesized from 3,4-dimethylphenylhydrazine and 4-amino-1,2,4-triazole. The second intermediate is N-(4-(trifluoromethyl)benzyl)propanamide, which is synthesized from 4-(trifluoromethyl)benzylamine and propanoyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "4-amino-1,2,4-triazole", "4-(trifluoromethyl)benzylamine", "propanoyl chloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine: 3,4-dimethylphenylhydrazine is reacted with 4-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent to form the desired intermediate.", "Synthesis of N-(4-(trifluoromethyl)benzyl)propanamide: 4-(trifluoromethyl)benzylamine is reacted with propanoyl chloride in the presence of a suitable base and solvent to form the desired intermediate.", "Coupling of intermediates: The two intermediates are coupled using standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), in the presence of a suitable solvent and base to form the final product, 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide." ] }

CAS No.

1226448-18-5

Molecular Formula

C26H23F3N6O

Molecular Weight

492.506

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide

InChI

InChI=1S/C26H23F3N6O/c1-16-3-6-19(13-17(16)2)21-14-22-25-32-31-23(34(25)11-12-35(22)33-21)9-10-24(36)30-15-18-4-7-20(8-5-18)26(27,28)29/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,36)

InChI Key

CNHXJOKSHYPURY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=C(C=C5)C(F)(F)F)C

solubility

not available

Origin of Product

United States

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